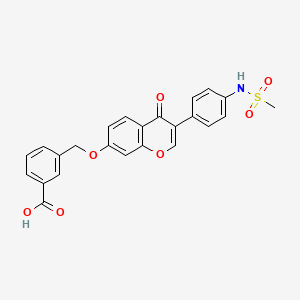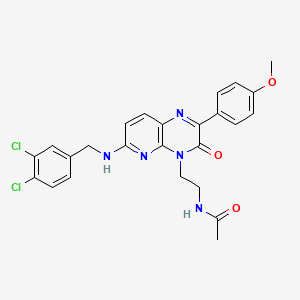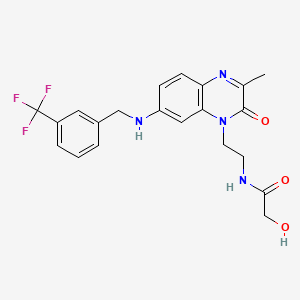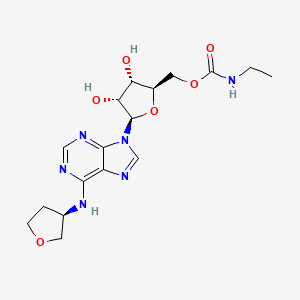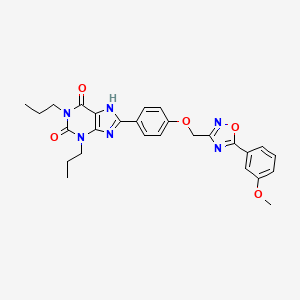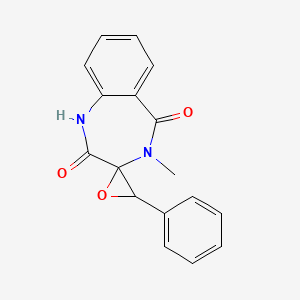
Cyclopenin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopenin is a benzodiazepine alkaloid, a natural product commonly derived from strains of Penicillium cyclopium, Penicillium aurantiogriseum, and Penicillium corymbiferum . It is known for its diverse biological activities, including antibacterial, antiviral, antitumor, anti-inflammatory, and neuroprotective properties .
生化分析
Biochemical Properties
Cyclopenin plays a significant role in biochemical reactions, particularly in inhibiting the growth of certain plant segments and affecting animal physiology. It interacts with various enzymes and proteins, including those involved in the biosynthesis of quinolone compounds . This compound is known to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production and the secretion of interleukin-6 (IL-6) in RAW264.7 cells at non-toxic concentrations . Additionally, it inhibits the upstream signal of NF-κB activation, which is crucial in inflammatory responses .
Cellular Effects
This compound has notable effects on various cell types and cellular processes. In plant cells, it significantly inhibits the growth of etiolated wheat coleoptile segments and causes malformation in bean leaves and necrosis in corn plants . In animal cells, this compound inhibits the production of inflammatory mediators such as NO and IL-6, and it has been shown to ameliorate learning deficits in flies by inhibiting the expression of IL-1β, IL-6, and inducible nitric oxide synthase (iNOS) in mouse microglia cells . These effects highlight this compound’s potential as an anti-inflammatory agent.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. This compound acts as an inhibitor of the main viral protease Mpro in SARS-CoV-2, demonstrating good-to-moderate activity . It also inhibits the upstream signal of NF-κB activation, which is essential for the production of inflammatory mediators . The enzyme (–)-cyclopenine synthase catalyzes the formation of this compound through two oxidation reactions, resulting in the desaturation and monooxygenation of cyclopeptine .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound has been shown to inhibit the growth of etiolated wheat coleoptile segments at concentrations of 10^-3 and 10^-4 M . It also induces intoxication, prostration, and ataxia in day-old chicks at 500 mg/kg, with recovery observed within 18 hours . These findings suggest that this compound’s effects are dose-dependent and can vary over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At high doses (500 mg/kg), this compound induces intoxication, prostration, and ataxia in day-old chicks, but they recover within 18 hours This indicates that while this compound can have toxic effects at high doses, these effects may be reversible
Metabolic Pathways
This compound is involved in the biosynthesis of quinolone compounds, interacting with enzymes such as (–)-cyclopenine synthase . This enzyme catalyzes the oxidation of cyclopeptine, resulting in the formation of this compound through desaturation and monooxygenation reactions . These metabolic pathways highlight the complexity of this compound’s biosynthesis and its role in producing bioactive compounds.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. Its distribution is influenced by factors such as blood perfusion, tissue binding, and membrane permeability . This compound’s logP value of 2.766 suggests that it has moderate hydrophobicity, which may affect its distribution and binding to plasma proteins and other macromolecules .
Subcellular Localization
The subcellular localization of this compound involves its distribution to specific compartments or organelles within the cell. This compound’s activity and function may be influenced by its localization, which is determined by targeting signals and post-translational modifications . Understanding this compound’s subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
准备方法
Cyclopenin can be synthesized through various chemical routes. One common method involves the condensation of anthranilic acid with an amino acid, followed by cyclization to form the benzodiazepine core . The industrial production of this compound typically involves large-scale fermentation of Penicillium species, followed by bio-guided isolation to purify the compound .
化学反应分析
Cyclopenin undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form cyclopenol, another benzodiazepine derivative.
Reduction: Reduction reactions can modify the benzodiazepine core, potentially altering its biological activity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions . Major products formed from these reactions include cyclopenol and other benzodiazepine derivatives .
科学研究应用
Cyclopenin has a wide range of scientific research applications:
作用机制
Cyclopenin exerts its effects through several molecular mechanisms:
Inhibition of Acetylcholinesterase: This compound selectively inhibits acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission.
Anti-inflammatory Properties: It inhibits nitric oxide production, NF-κB activation, and the expression of inflammatory factors such as IL-1β, IL-6, and iNOS in brain macrophages.
Neuroprotection: In Alzheimer’s disease models, this compound has been shown to rescue learning deficits induced by amyloid-β42 overexpression.
相似化合物的比较
Cyclopenin is structurally related to other benzodiazepine alkaloids such as cyclopenol and cyclopeptin . Compared to these compounds, this compound exhibits unique biological activities, particularly its potent inhibition of acetylcholinesterase and its anti-inflammatory properties . Similar compounds include:
Cyclopenol: Another benzodiazepine derivative with similar but distinct biological activities.
Cyclopeptin: A related compound with a different spectrum of biological effects.
This compound’s unique combination of antibacterial, antiviral, antitumor, anti-inflammatory, and neuroprotective properties makes it a valuable compound for various scientific and industrial applications .
属性
CAS 编号 |
20007-87-8 |
|---|---|
分子式 |
C17H14N2O3 |
分子量 |
294.30 g/mol |
IUPAC 名称 |
(3S,3'R)-4-methyl-3'-phenylspiro[1H-1,4-benzodiazepine-3,2'-oxirane]-2,5-dione |
InChI |
InChI=1S/C17H14N2O3/c1-19-15(20)12-9-5-6-10-13(12)18-16(21)17(19)14(22-17)11-7-3-2-4-8-11/h2-10,14H,1H3,(H,18,21)/t14-,17+/m1/s1 |
InChI 键 |
APLKWZASYUZSBL-PBHICJAKSA-N |
SMILES |
CN1C(=O)C2=CC=CC=C2NC(=O)C13C(O3)C4=CC=CC=C4 |
手性 SMILES |
CN1C(=O)C2=CC=CC=C2NC(=O)[C@@]13[C@H](O3)C4=CC=CC=C4 |
规范 SMILES |
CN1C(=O)C2=CC=CC=C2NC(=O)C13C(O3)C4=CC=CC=C4 |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
NSC 604989; NSC-604989; NSC604989; NSC 114538; NSC-114538; NSC114538; Cyclopenin, |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


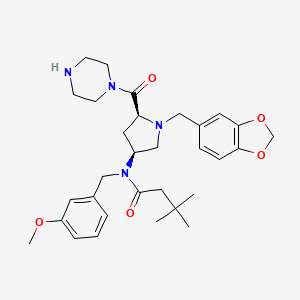
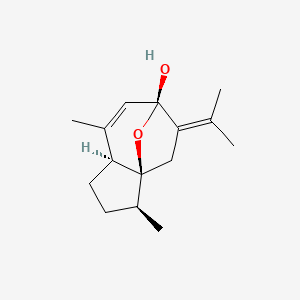
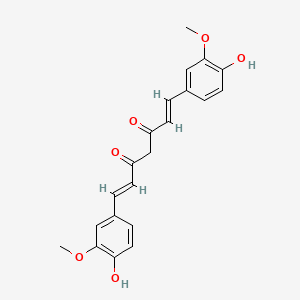
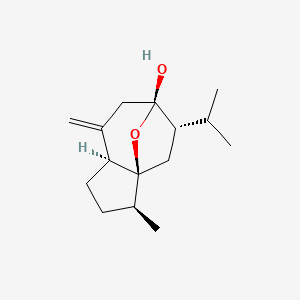
![5-methyl-2-[(2R)-6-methylhept-5-en-2-yl]phenol](/img/structure/B1669342.png)
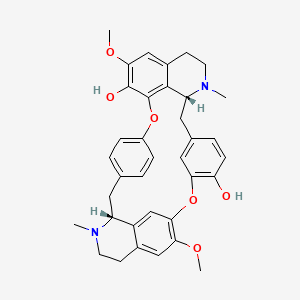
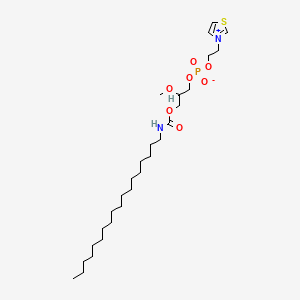

![(3S)-4-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carbonyl]amino]-4-oxo-3-(2-propylpentanoylamino)butanoic acid](/img/structure/B1669350.png)
